molecular formula C14H10BrNO3 B11991349 Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- CAS No. 57039-60-8

Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]-

Cat. No.: B11991349
CAS No.: 57039-60-8
M. Wt: 320.14 g/mol
InChI Key: NQGZOBSSPFKBAH-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and an imine linkage, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-aminobenzoic acid. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The process may involve multiple steps, including purification and crystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction of the imine linkage can yield the corresponding amine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. Its bromine and hydroxyl groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromobenzoic acid
  • 2-Bromobenzoic acid
  • 5-Bromo-2-chlorobenzoic acid

Comparison

Compared to similar compounds, Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- is unique due to the presence of both a bromine atom and an imine linkage, which enhance its reactivity and versatility in various chemical reactions

Biological Activity

Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- (IUPAC name: 2-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzoic acid) is an organic compound with significant potential in various biological applications. This article delves into its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and case studies.

  • Molecular Formula : C14H10BrNO3
  • Molecular Weight : 320.14 g/mol
  • CAS Number : 57039-60-8
  • Structure : The compound features a bromine atom, a hydroxyl group, and an imine linkage, which contribute to its reactivity and biological activity.

Synthesis

The synthesis of Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-aminobenzoic acid in solvents like ethanol or methanol, often using acetic acid as a catalyst.

Antimicrobial Properties

Research indicates that Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the hydroxyl and bromine groups enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these activities have been reported in the range of 3.0 to 10.0 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Cell Line IC50 Value (µM) Reference
MCF-73.0
A5496.48

Enzyme Inhibition

Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- has shown potential as an inhibitor of cyclooxygenase enzymes (COX). Studies indicate a higher selectivity for COX-2 over COX-1, making it a candidate for anti-inflammatory therapies . The selectivity index for COX-2 was reported at approximately 3.46, suggesting that this compound may reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs .

The biological activity of Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- is attributed to its ability to form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The unique structural configuration allows it to interact effectively with target proteins involved in cell signaling and metabolic processes.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various benzoic acid derivatives found that Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- exhibited a zone of inhibition comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Proliferation : In a comparative study on anticancer agents, this compound was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an effective chemotherapeutic agent .

Properties

CAS No.

57039-60-8

Molecular Formula

C14H10BrNO3

Molecular Weight

320.14 g/mol

IUPAC Name

2-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C14H10BrNO3/c15-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)14(18)19/h1-8,17H,(H,18,19)

InChI Key

NQGZOBSSPFKBAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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